
帕利哌酮羧酸盐杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .
Synthesis Analysis
The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .
Molecular Structure Analysis
The molecular structure of Paliperidone Carboxylate Impurity is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of Paliperidone Carboxylate Impurity is C24H27FN4O5, and its molecular weight is 470.49 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Paliperidone Carboxylate Impurity are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Paliperidone Carboxylate Impurity can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .
科学研究应用
稳定性和降解杂质
研究已经深入探讨了帕利哌酮的稳定性和降解杂质,尤其是在渗透泵片剂中。研究对帕利哌酮进行了强制降解条件,揭示光解是一个重要的降解因素,24 小时内药物含量大幅损失。氧化也促进了降解,但速度较慢。动力学分析表明,降解在氧化、热和光解等各种条件下遵循一级反应。UPLC-MS 等先进分析技术可以识别各种杂质,包括内酰胺、苯并异恶唑和嘧啶环上修饰的衍生物,这突出了小心处理和储存条件以防止降解的重要性(Cassol et al., 2018)。
分析方法开发
开发新的、能指示稳定性的分析方法一直是帕利哌酮及其杂质研究的重点。一项此类研究开发了一种反相液相色谱 (RP-LC) 方法,用于测定帕利哌酮含量和相关物质,包括降解产物和工艺相关杂质。该方法显示出稳健性和特异性,成功地将降解产物和杂质与帕利哌酮峰分离,并根据 ICH 指南进行了验证,证明了其对商业制剂的适用性(Jadhav et al., 2011)。
药物递送研究
除了稳定性研究之外,研究还探索了帕利哌酮在药物递送系统中的应用。制备了负载帕利哌酮的硬脂酸固体脂质纳米颗粒 (SLN),以提高生物利用度,因为该药物水溶性差。研究发现,这些平均尺寸约为 230 nm 的纳米颗粒显示出受控的释放模式和一定程度的体外细胞毒性,表明改善帕利哌酮治疗效果的潜在途径(Kumar & Randhawa, 2015)。
作用机制
生化分析
Molecular Mechanism
The parent drug, Paliperidone, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Significant degradation of Paliperidone was observed when subjected to oxidative conditions, and impurity F was found to be the major degradant . This suggests that Paliperidone Carboxylate Impurity might have temporal effects in laboratory settings, including impacts on the product’s stability and degradation .
Metabolic Pathways
The parent drug, Paliperidone, is known to interact with various enzymes and cofactors
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |
CAS 编号 |
1006685-69-3 |
分子式 |
C24H27FN4O5 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |
InChI 键 |
URCWIRWSGZNAPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
规范 SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
同义词 |
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

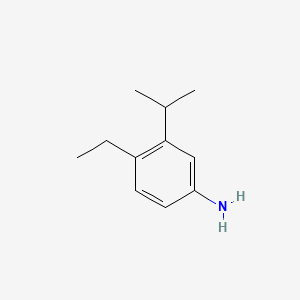
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
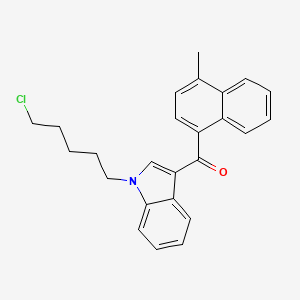
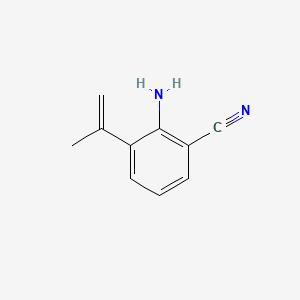
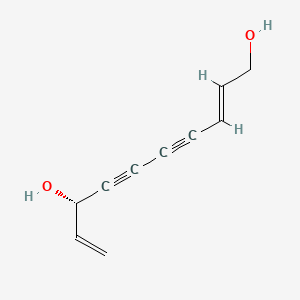
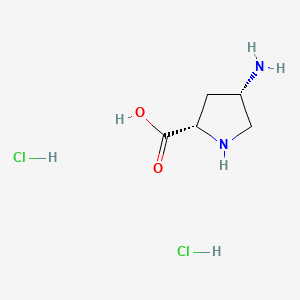
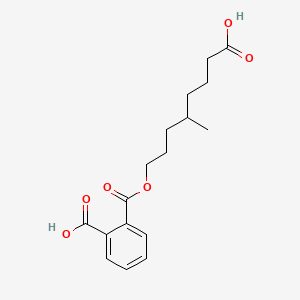


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
